molecular formula C7H8BrClIN B2665037 5-Bromo-3-iodo-2-methylaniline hydrochloride CAS No. 2044927-53-7

5-Bromo-3-iodo-2-methylaniline hydrochloride

Cat. No.: B2665037
CAS No.: 2044927-53-7
M. Wt: 348.41
InChI Key: BRKDNNGGEFMZFT-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methylaniline hydrochloride is a chemical compound with the molecular formula C7H7BrIN·HCl. It is a halogenated aniline derivative, characterized by the presence of bromine, iodine, and a methyl group on the benzene ring. This compound is commonly used in organic synthesis and various research applications due to its unique chemical properties.

Scientific Research Applications

5-Bromo-3-iodo-2-methylaniline hydrochloride is used in various scientific research applications:

Preparation Methods

The synthesis of 5-Bromo-3-iodo-2-methylaniline hydrochloride typically involves multi-step reactions. One common method starts with 2-methyl-3-nitroaniline, which undergoes nitration, reduction, and halogenation reactions to introduce the bromine and iodine atoms. The final step involves the formation of the hydrochloride salt .

    Reduction: Conversion of the nitro group to an amine.

    Halogenation: Introduction of bromine and iodine atoms.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride form.

Chemical Reactions Analysis

5-Bromo-3-iodo-2-methylaniline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methylaniline hydrochloride involves its ability to participate in electrophilic aromatic substitution reactions. The presence of halogen atoms makes the compound reactive towards nucleophiles, allowing it to form various derivatives. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-iodo-2-methylaniline hydrochloride include other halogenated aniline derivatives such as:

The uniqueness of this compound lies in its dual halogenation, which provides versatility in synthetic applications and the ability to form a wide range of derivatives.

Properties

IUPAC Name

5-bromo-3-iodo-2-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKDNNGGEFMZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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